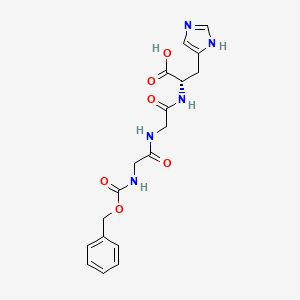

Z-Gly-gly-his-OH

Description

BenchChem offers high-quality Z-Gly-gly-his-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-gly-his-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O6/c24-15(8-21-18(28)29-10-12-4-2-1-3-5-12)20-9-16(25)23-14(17(26)27)6-13-7-19-11-22-13/h1-5,7,11,14H,6,8-10H2,(H,19,22)(H,20,24)(H,21,28)(H,23,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNQBHDTOAIVDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solid-Phase Synthesis of Benzyloxycarbonyl-Gly-Gly-His-OH (Z-GGH)

Executive Summary

This technical guide details the synthesis of Benzyloxycarbonyl-Gly-Gly-His-OH (Z-GGH) , a critical metallopeptide motif known as the ATCUN (Amino Terminal Cu(II)- and Ni(II)-Binding) motif .

While standard Solid-Phase Peptide Synthesis (SPPS) typically targets free N-terminal amines, this protocol specifically addresses the retention of the Benzyloxycarbonyl (Z) protecting group at the N-terminus while successfully cleaving the peptide from the resin and deprotecting the Histidine side chain. The methodology prioritizes the Fmoc-based SPPS strategy on 2-Chlorotrityl Chloride (2-CTC) resin , selected to minimize C-terminal Histidine racemization—a common failure point in GGH synthesis.

Part 1: Strategic Analysis & Retrosynthesis

The Chemical Challenge

The synthesis of Z-GGH presents a unique orthogonality challenge:

-

C-Terminal Integrity: The C-terminal Histidine is prone to racemization (conversion of L-His to D-His) during resin loading and activation.

-

N-Terminal Differentiation: The N-terminus must be capped with a Z-group (Cbz), which is acid-stable (in TFA) but base-stable.

-

Side Chain Protection: The Histidine imidazole ring requires protection (Trityl) that is orthogonal to the base-labile Fmoc group but removable during final acid cleavage.

The Solution: Fmoc SPPS on 2-CTC Resin

We utilize a "Convergent SPPS" approach. By using 2-Chlorotrityl Chloride (2-CTC) resin , we can load the first Histidine under very mild conditions without activating the carboxylic acid, effectively eliminating racemization at the critical first step.

Retrosynthetic Logic: The final molecule is disassembled into three building blocks:

-

Z-Gly-OH: Provides the N-terminal cap and the first Glycine in a single, safe coupling step (avoiding the hazardous use of Benzyl Chloroformate/Z-Cl).

-

Fmoc-Gly-OH: The linker amino acid.

-

Fmoc-His(Trt)-OH: The racemization-prone C-terminal residue.

Caption: Retrosynthetic breakdown of Z-GGH into orthogonal building blocks.

Part 2: Critical Reagents & Materials

| Component | Grade/Specification | Rationale |

| Resin | 2-Chlorotrityl Chloride (2-CTC) (1.0–1.6 mmol/g) | Prevents His racemization; allows cleavage of protected fragments if needed; highly acid-sensitive linkage. |

| Amino Acid 1 | Fmoc-His(Trt)-OH | Trityl (Trt) protects the imidazole ring from alkylation and is removed by 95% TFA. |

| Amino Acid 2 | Fmoc-Gly-OH | Standard linker. |

| Amino Acid 3 | Z-Gly-OH (Cbz-Gly-OH) | Introduces the Z-group and Glycine simultaneously. Safer than using Z-Cl gas or liquid. |

| Coupling Agents | DIC / Oxyma Pure | Superior to HBTU/HATU for preventing racemization, particularly if any segment condensation were involved. |

| Cleavage | TFA / TIS / H2O | The "Scavenger Cocktail."[1] TIS (Triisopropylsilane) traps Trityl cations to prevent re-attachment. |

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Resin Loading (The Critical Step)

Objective: Immobilize His(Trt) without racemization.

-

Preparation: Weigh 2-CTC resin (e.g., 0.5 g) into a fritted polypropylene syringe reactor.

-

Swelling: Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.

-

Loading Solution: Dissolve Fmoc-His(Trt)-OH (0.6 eq relative to resin capacity) in DCM (5 mL). Add DIPEA (4.0 eq).

-

Note: Do NOT add coupling agents (HBTU/DIC). We rely on the reaction between the carboxylate and the trityl chloride on the resin.

-

-

Reaction: Add solution to resin. Shake gently for 2 hours at room temperature.

-

Capping (Methanol): Add HPLC-grade Methanol (1 mL) to the reaction mixture (active species: DIPEA + MeOH). Shake for 15 mins to cap unreacted chlorides.

-

Wash: Drain and wash with DCM (3x), DMF (3x).[2]

Phase 2: Peptide Elongation (Fmoc Cycles)

Objective: Build the Gly-Gly backbone.

Cycle 1: Deprotection (Remove Fmoc from His)

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash with DMF (5x) to remove piperidine (critical to prevent premature cleavage of the next Fmoc).

-

Test: Kaiser Test (Ninhydrin) should be positive (Blue) -> Free amine present.

Cycle 2: Coupling Fmoc-Gly-OH

-

Dissolve Fmoc-Gly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq). Pre-activate for 2 minutes.

-

Wash with DMF (3x).[2]

-

Test: Kaiser Test should be negative (Yellow) -> Coupling complete.

Cycle 3: Deprotection (Remove Fmoc from Gly)

-

Repeat 20% Piperidine treatment (2 x 10 min).

-

Wash thoroughly with DMF.

Phase 3: N-Terminal Z-Capping

Objective: Install the Z-protected Glycine.

-

Reagent: Use Z-Gly-OH (Benzyloxycarbonyl-Glycine-OH).

-

Coupling: Dissolve Z-Gly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq).

-

Reaction: Add to resin. Shake for 60 minutes (Gly-Gly coupling can be slightly slower due to aggregation; allow extra time).

-

Final Wash: Wash with DMF (5x), then DCM (5x), then Methanol (2x). Dry resin under vacuum.

Phase 4: Global Cleavage & Deprotection

Objective: Release peptide and remove Trt, while keeping Z intact.

Mechanism: The Z-group (benzyl carbamate) is stable in TFA at room temperature but is cleaved by HBr/AcOH or catalytic hydrogenation. Therefore, TFA cleavage yields Z-GGH .

-

Cocktail Preparation: Prepare TFA / TIS / H2O (95 : 2.5 : 2.5 v/v).

-

Reaction: Add cold cocktail to dry resin. Shake for 90 minutes at room temperature.

-

Chemistry: TFA cleaves the ester bond to the resin (releasing the C-term acid) and removes the Trityl group from Histidine. The Z-group remains stable.

-

-

Precipitation: Filter the resin.[6] Drop the filtrate into ice-cold Diethyl Ether (10x volume).

-

Collection: Centrifuge (3000 rpm, 5 min) to pellet the white precipitate. Decant ether. Repeat wash 2x.[4][7]

Caption: SPPS workflow for Z-GGH. Note the final coupling uses Z-Gly-OH directly.

Part 4: Analytical Validation & QC

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

-

Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 20 minutes.

-

Expectation: Z-GGH is more hydrophobic than H-GGH due to the benzyl ring. It will elute later than the free amine version.

Mass Spectrometry (ESI-MS)

Validate the molecular weight.

-

Formula: C20H25N5O6

-

Exact Mass: 431.18 Da

-

Expected [M+H]+: 432.19 Da

-

Expected [M+Na]+: 454.17 Da

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Double Peaks (HPLC) | Histidine Racemization | Ensure loading on 2-CTC was done without activation (no DIC/HBTU). Keep loading temp < 25°C. |

| Low Yield | Gly-Gly Aggregation | Use "Magic Mixture" (DCM/DMF/NMP) during the Z-Gly coupling or double couple the final step. |

| Missing Z-Group | Harsh Cleavage | Ensure no HBr or strong reducing agents were present. Pure TFA does not remove Z. |

References

-

Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. (Foundational work on 2-Chlorotrityl resin for racemization-free loading). Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][8] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review confirming Z-group stability in TFA and Trt removal). Link

-

Gonzalez, P., et al. (2018).[5][9] "N-terminal Cu-binding motifs (Xxx-Zzz-His, Xxx-His) and their derivatives: chemistry, biology and medicinal applications." Chemistry - A European Journal, 24, 8029–8041.[9] (Review of the ATCUN motif and GGH synthesis). Link

-

Merck Millipore. "Fmoc Solid Phase Peptide Synthesis - Technical Protocol." (Standard protocols for Fmoc/tBu strategy). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Integration of Z-Gly-Gly-His-OH in the Synthesis of Advanced Peptides: A Technical Guide

Abstract

The tripeptide Z-Gly-Gly-His-OH represents a critical building block in the sophisticated assembly of larger, biologically significant peptides. Its unique structural and chemical characteristics, particularly the metal-chelating properties imparted by the Gly-Gly-His motif and the strategic N-terminal protection with a benzyloxycarbonyl (Z) group, offer peptide chemists a versatile tool for constructing complex peptide architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical methodologies for effectively utilizing Z-Gly-Gly-His-OH. We will explore its synthesis, strategic incorporation into peptide chains via both solid-phase and solution-phase techniques, and critical considerations for deprotection and purification. This guide is grounded in established chemical principles and supported by field-proven insights to ensure the successful and efficient synthesis of target peptides.

Introduction: The Rationale for Employing Z-Gly-Gly-His-OH

The Gly-Gly-His sequence is a recurring motif in various biologically active proteins and peptides, renowned for its high affinity for divalent metal ions such as Cu²⁺ and Ni²⁺. This characteristic makes it an invaluable component in the design of metallopeptides, artificial enzymes, and high-affinity protein purification tags. The N-terminal benzyloxycarbonyl (Z) protecting group provides a robust yet selectively cleavable shield for the amino terminus, making Z-Gly-Gly-His-OH an excellent building block for both solution-phase and solid-phase peptide synthesis (SPPS).

The primary advantages of using a pre-formed tripeptide building block like Z-Gly-Gly-His-OH are:

-

Efficiency and Time Savings: Incorporating a three-residue unit in a single coupling step significantly reduces the number of synthesis cycles, saving time and reagents.

-

Minimization of Side Reactions: Stepwise synthesis of glycine-rich sequences can be problematic, often leading to aggregation and incomplete reactions.[1] Utilizing a di- or tripeptide building block can circumvent these issues.[1]

-

Reduced Racemization Risk: Histidine is particularly susceptible to racemization during activation for peptide coupling.[2][3][4] By pre-forming the tripeptide and coupling it as a single unit, the risk of racemization at the glycine residues is eliminated, and the histidine residue is only subjected to one activation/coupling cycle within the context of the larger peptide synthesis.

This guide will provide the necessary technical details to harness these advantages in your peptide synthesis endeavors.

Physicochemical Properties of Z-Gly-Gly-His-OH

A thorough understanding of the physical and chemical properties of Z-Gly-Gly-His-OH is essential for its effective handling and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁N₅O₆ | Inferred |

| Molecular Weight | 403.39 g/mol | Inferred |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in DMF, DMSO, and aqueous base | General Knowledge |

| N-terminal Protection | Benzyloxycarbonyl (Z or Cbz) | [5] |

| C-terminus | Free Carboxylic Acid | Inferred |

| Side Chain (Histidine) | Imidazole | General Knowledge |

Synthesis of the Z-Gly-Gly-His-OH Building Block

Synthesis Workflow

The synthesis involves the sequential coupling of Z-glycine to glycine methyl ester, followed by saponification, coupling to histidine methyl ester, and a final saponification.

Caption: Solution-phase synthesis workflow for Z-Gly-Gly-His-OH.

Detailed Experimental Protocol: Solution-Phase Synthesis

Materials:

-

Z-Gly-OH

-

Glycine methyl ester hydrochloride (Gly-OMe.HCl)

-

L-Histidine methyl ester dihydrochloride (His-OMe.2HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Lithium hydroxide (LiOH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of Z-Gly-Gly-OMe:

-

Dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in DCM.

-

Add Gly-OMe.HCl (1.0 eq) and DIPEA (1.1 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.1 eq) portion-wise and stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Z-Gly-Gly-OMe.

-

-

Synthesis of Z-Gly-Gly-OH:

-

Dissolve Z-Gly-Gly-OMe (1.0 eq) in a mixture of THF and water.

-

Cool to 0 °C and add LiOH (1.1 eq) in water.

-

Stir at 0 °C and monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Z-Gly-Gly-OH.

-

-

Synthesis of Z-Gly-Gly-His(Trt)-OMe:

-

Note: For the coupling of histidine, it is highly recommended to use a side-chain protected derivative such as His(Trt)-OMe to prevent side reactions and racemization. The trityl (Trt) group is labile to the final cleavage conditions in SPPS.

-

Dissolve Z-Gly-Gly-OH (1.0 eq) and HATU (1.1 eq) in DMF.

-

Add His(Trt)-OMe.HCl (1.0 eq) and DIPEA (2.2 eq) to the solution.

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into cold water and extract with EtOAc.

-

Wash the organic layer with saturated NaHCO₃ and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain Z-Gly-Gly-His(Trt)-OMe.

-

-

Synthesis of Z-Gly-Gly-His(Trt)-OH:

-

Perform saponification as described in step 2 to yield the final protected tripeptide building block.

-

Incorporation of Z-Gly-Gly-His-OH into Larger Peptides

Z-Gly-Gly-His-OH can be effectively utilized in both solid-phase and solution-phase peptide synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Z-Gly-Gly-His-OH is coupled to the N-terminus of a resin-bound peptide chain.

Key Considerations for SPPS:

-

Resin Choice: The choice of resin depends on the desired C-terminal functionality (acid or amide) and the overall protection strategy. For a C-terminal acid, a 2-chlorotrityl chloride (2-CTC) resin is a good choice as it allows for cleavage of the peptide while keeping side-chain protecting groups intact.[6]

-

Histidine Side-Chain Protection: It is crucial to use a side-chain protected histidine within the Z-Gly-Gly-His-OH building block for SPPS. The trityl (Trt) group is commonly used in Fmoc-based SPPS.

-

Coupling Reagents: Due to the potential for racemization of the histidine residue, the choice of coupling reagent is critical. Guanidinium-based reagents like HATU and HBTU, in the presence of a non-nucleophilic base like DIPEA, are highly efficient and help to suppress racemization.[7][8] Carbodiimides like DCC or DIC can also be used, but often require an additive like HOBt or Oxyma Pure to minimize racemization.[2][7]

Experimental Protocol: SPPS Coupling of Z-Gly-Gly-His(Trt)-OH

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

-

Coupling of Z-Gly-Gly-His(Trt)-OH:

-

In a separate vessel, pre-activate Z-Gly-Gly-His(Trt)-OH (2-3 eq.) with HATU (1.95 eq.) and DIPEA (4-6 eq.) in DMF for 5-10 minutes.

-

Add the activated tripeptide solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the coupling completion using a qualitative test such as the Kaiser test.

-

-

Washing:

-

Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and by-products.

-

Caption: SPPS workflow for coupling Z-Gly-Gly-His(Trt)-OH.

Solution-Phase Peptide Synthesis

For the synthesis of shorter peptides or peptide fragments, solution-phase synthesis offers advantages in terms of scalability and purification of intermediates. Z-Gly-Gly-His-OH can be coupled to an amino acid or peptide ester in solution using similar coupling reagents as in SPPS.

Deprotection of the Benzyloxycarbonyl (Z) Group

The removal of the Z-group is a critical step in the synthesis. The most common method is catalytic hydrogenation.

Catalytic Transfer Hydrogenation:

This method is often preferred as it avoids the use of strong acids and is generally compatible with most other protecting groups, except for those that are also susceptible to hydrogenolysis (e.g., benzyl esters).

Experimental Protocol: Z-Group Deprotection by Catalytic Transfer Hydrogenation

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate or cyclohexene (as hydrogen donor)

-

Methanol or a mixture of solvents to dissolve the peptide

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol).

-

Add 10% Pd/C (typically 10-20% by weight of the peptide).

-

Add ammonium formate (3-5 eq.) as the hydrogen donor.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by HPLC or TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Important Considerations for Histidine-Containing Peptides:

The imidazole ring of histidine can sometimes poison the palladium catalyst, slowing down the hydrogenation. In such cases, increasing the catalyst loading or performing the reaction under a hydrogen atmosphere (balloon or Parr shaker) may be necessary. The use of specific additives can also mitigate this issue.

Purification and Analysis

Purification:

The purification of peptides containing the Z-Gly-Gly-His motif is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] The presence of the Z-group increases the hydrophobicity of the peptide, which will affect its retention time on the C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used as the mobile phase.[10]

Analysis:

The identity and purity of the synthesized peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[11][12] Mass spectrometry will provide the molecular weight of the peptide, confirming the successful incorporation of the Z-Gly-Gly-His-OH building block and subsequent deprotection steps.

Applications and Case Studies

The Gly-Gly-His motif is a well-known metal-binding sequence.[13][14] Peptides incorporating this sequence have been explored for various applications:

-

Metallopeptide Synthesis: The design of artificial metalloenzymes and catalysts.

-

Biosensors: The development of highly sensitive and selective metal ion sensors.[15]

-

Bioactive Peptides: The synthesis of peptides with antimicrobial or other therapeutic properties.[16]

-

Drug Delivery: Histidine-rich peptides can act as endosomolytic agents, facilitating the release of drugs into the cytoplasm.

Case Study: Synthesis of a Metal-Binding Peptide

A hypothetical example is the synthesis of a decapeptide with a C-terminal Gly-Gly-His sequence for copper binding studies. The synthesis could be performed on a solid support, with the final three residues being incorporated as a single Z-Gly-Gly-His(Trt)-OH unit. This approach would streamline the synthesis and minimize the risk of side reactions associated with the glycine and histidine residues. After cleavage from the resin and deprotection, the final peptide would be purified by RP-HPLC and its copper-binding affinity determined by spectroscopic methods.

Conclusion

Z-Gly-Gly-His-OH is a powerful and versatile building block for the synthesis of complex peptides. Its use can significantly improve the efficiency and success rate of peptide synthesis, particularly for sequences containing the challenging Gly-Gly-His motif. By understanding its chemical properties and employing the appropriate synthetic strategies, coupling conditions, and deprotection methods outlined in this guide, researchers can confidently incorporate this valuable tripeptide into their synthetic targets, paving the way for advancements in drug discovery, materials science, and biotechnology.

References

-

Coupling step during synthesis of peptides containing Histidine residue? (2018). ResearchGate. Retrieved from [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]

- Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. (2026). The Journal of Organic Chemistry.

- Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. (n.d.). Molecules.

- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). Green Chemistry.

- Big peptide drugs in a small molecule world. (2023). Exploratory Research and Hypothesis in Medicine.

- Purification of naturally occurring peptides by reversed-phase HPLC. (2007).

- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). Organic Process Research & Development.

- LC-DAD-ESI-MS characterization of carbohydrates using a new labeling reagent. (2025).

- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Peptide Science.

- Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. (2021). Journal of Medicinal Chemistry.

-

Ab initio Calculations for Exploring Metal Ion-(Gly-Gly-His) Complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

- Chapter 3: Recent Trends in Peptide Drug Discovery and Development. (2024). Royal Society of Chemistry.

- Production of peptides containing poly-gly sequences using fmoc chemistry. (n.d.). Google Patents.

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

- Poly-Gly Region Regulates the Accessibility of Metal Binding Sites in Snake Venom Peptides. (2022). Inorganic Chemistry.

-

Moving beyond preparative reverse phase HPLC for peptide purification. (n.d.). ResearchGate. Retrieved from [Link]

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.

- Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. (n.d.). Journal of Medicinal Chemistry.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

- Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Deriv

- Stepwise synthesis of Gly-Gly-His on gold surfaces modified with mixed self-assembled monolayers. (2005). Langmuir.

-

Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. (2021). ResearchGate. Retrieved from [Link]

-

and His-Rich Peptides: Functionally Versatile Compounds with Potential Multi-Purpose Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

- Synthesis of metal-binding amino acids. (n.d.). Organic & Biomolecular Chemistry.

- Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. (2023). Pharmaceuticals.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug

-

Peptides purification development in Reverse Phase. (n.d.). Interchim – Blog. Retrieved from [Link]

- Mechanism of racemisation of histidine derivatives in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Derivatization of Methylglyoxal for LC-ESI-MS Analysis-Stability and Relative Sensitivity of Different Deriv

-

Can you use normal phase chromatography to purify protected peptides?. (2023). Biotage. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bachem.com [bachem.com]

- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives | MDPI [mdpi.com]

- 13. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stepwise synthesis of Gly-Gly-His on gold surfaces modified with mixed self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Z Group: Strategic Implementation in High-Fidelity Peptide Synthesis

[1]

Executive Summary: The "Scalpel" of Peptide Chemistry

In the landscape of peptide synthesis, where Fmoc and Boc strategies often dominate as the "hammers" of solid-phase production, the Benzyloxycarbonyl (Z or Cbz) group remains the "scalpel"—a tool of precision, essential for complex solution-phase synthesis, convergent fragment condensation, and the protection of side-chain functionalities that require absolute stability against weak acids and bases.

Introduced by Bergmann and Zervas in 1932, the Z group transformed peptide chemistry from a theoretical curiosity into a practical science. For the modern drug development professional, understanding the Z group is not about historical trivia; it is about leveraging its unique orthogonality to solve solubility issues, prevent racemization, and execute "impossible" cyclizations that standard SPPS (Solid Phase Peptide Synthesis) protocols cannot handle.

The Chemical Architecture: Why Z Prevents Racemization

The primary failure mode in peptide coupling is racemization via the 5(4H)-oxazolone mechanism. Standard acyl protecting groups (like acetyl or benzoyl) facilitate this pathway.

The Z group functions as a urethane (carbamate) . Structurally, the oxygen atom adjacent to the carbonyl reduces the electrophilicity of the carbonyl carbon. This electronic dampening effect makes the carbonyl oxygen less nucleophilic, thereby drastically inhibiting the attack on the activated amino acid's carbonyl carbon.

The Result: The formation of the racemization-prone oxazolone intermediate is kinetically disfavored, preserving the chiral integrity of the L-amino acid.

Installation Protocols: Precision Loading

While Z-Cl (Benzyl chloroformate) is the classic reagent, it is highly reactive and can lead to oligomerization if not controlled. For sensitive applications, Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) offers a milder, self-regulating alternative.

Experiment 1: Standard Z-Protection via Schotten-Baumann Conditions

Use this for robust, non-sensitive amino acids (Gly, Ala, Phe).

Reagents: Amino Acid, Benzyl Chloroformate (Z-Cl), NaOH (2M), Acetone/Water.

-

Dissolution: Dissolve 10 mmol of Amino Acid in 10 mL of 2N NaOH. Cool to 0°C in an ice bath.

-

Addition: Add 11 mmol of Z-Cl dropwise over 20 minutes.

-

Critical Process Parameter (CPP): Simultaneously add 2N NaOH to maintain pH between 9.0 and 10.0 .

-

Why: pH > 10 risks hydrolysis of the Z-Cl or racemization.[1] pH < 8 protonates the amine, stopping the reaction.

-

-

Equilibration: Remove ice bath and stir at Room Temperature (RT) for 1 hour.

-

Workup: Wash with diethyl ether (removes unreacted Z-Cl). Acidify the aqueous layer to pH 2.0 with 1N HCl.

-

Isolation: Extract the white precipitate into Ethyl Acetate, dry over MgSO4, and concentrate.

Self-Validating Checkpoint:

-

TLC Monitoring: Spot the reaction mixture against the starting amino acid. The Z-protected product should move significantly higher (less polar) in a solvent system like CHCl3:MeOH:AcOH (85:10:5). If starting material remains on the baseline, the pH dropped too low during addition.

Visualization: Z-Group Installation Logic

Figure 1: The Schotten-Baumann mechanism for Z-protection. Control of pH is the rate-limiting factor for yield and purity.

Deprotection Mechanics: The Orthogonal Duality

The Z group's power lies in its duality of cleavage . It can be removed by reduction (Hydrogenolysis) or strong acid (Acidolysis), providing orthogonality to both Boc and Fmoc.[2]

Method A: Catalytic Hydrogenolysis (The "Clean" Route)

Ideal for: Solution phase synthesis where no sulfur is present (sulfur poisons Pd catalysts).

Mechanism:

-

Adsorption of the Z-peptide onto the Pd surface.

-

Hydrogenation of the benzylic C-O bond.

-

Release of Toluene and unstable carbamic acid.

-

Spontaneous decarboxylation (loss of CO2) to yield the free amine.

Protocol:

-

Dissolve Z-peptide in MeOH or EtOH.

-

Add 10% Pd/C catalyst (10% by weight of peptide).

-

Sparge with H2 gas (balloon pressure is usually sufficient) for 2-4 hours.

-

Filter through Celite to remove Pd/C.

Self-Validating Checkpoint:

-

The CO2 Bubbler: If running on a larger scale, route the exhaust gas through a lime water trap. The formation of CaCO3 precipitate (cloudiness) confirms decarboxylation is occurring. Cessation of bubbling indicates reaction completion.

Method B: Acidolysis (The "Hard" Route)

Ideal for: Solid phase synthesis or when S-containing amino acids (Met, Cys) are present.

Reagents: 33% HBr in Acetic Acid (AcOH) or anhydrous HF.

Mechanism: Protonation of the carbonyl oxygen leads to SN1 cleavage, generating a benzyl carbocation .

-

Risk:[3][4] This carbocation is an electrophile that will alkylate Trp, Tyr, or Met residues if not intercepted.

-

Solution:Scavengers (Anisole, Thioanisole) are mandatory.

Visualization: Deprotection Pathways[5]

Figure 2: Divergent deprotection pathways. Method A is chemically cleaner but sensitive to catalyst poisoning. Method B is robust but requires scavengers.

Orthogonality Matrix: Z vs. Boc vs. Fmoc

To design a complex synthesis, one must understand how Z fits into the broader ecosystem. Z is often used as a "Semi-Permanent" side-chain protection or for N-terminal protection in convergent synthesis.

| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Primary Removal | H2 / Pd-C (Neutral) | TFA (Acidic) | Piperidine (Basic) |

| Secondary Removal | HBr / AcOH, HF | Heat (rarely used) | DBU / DMF |

| Stability: Base | Stable (Orthogonal to Fmoc) | Stable | Labile |

| Stability: Acid | Stable to TFA (Orthogonal to Boc) | Labile | Stable |

| Racemization Risk | Very Low | Low | Low (but base-catalyzed risk exists) |

| Primary Use Case | Solution phase; Complex fragments | SPPS (Specialized); Acid-stable needs | SPPS (Standard); Routine synthesis |

Strategic Insight: Use Z-protection for the N-terminus of a fragment that will be coupled to a resin-bound peptide. You can remove the Z group via hydrogenolysis without cleaving the peptide from the resin (if the resin is acid-labile) or affecting acid-sensitive side chains (like Trt-protected Cys).

Troubleshooting & Side Reactions

Diketopiperazine (DKP) Formation

During the deprotection of a dipeptide ester (Z-AA1-AA2-OR), the free amine of AA1 can attack the ester of AA2, cyclizing to form a DKP and cleaving the chain.

-

Prevention: Avoid methyl/ethyl esters for dipeptides. Use bulky esters (tert-butyl) or perform deprotection only after the tripeptide stage.

Scavenger Selection (Acidolysis)

If using HBr/AcOH or HF to remove Z, the benzyl cation is a "hot" electrophile.

-

For Trp/Tyr containing peptides: Use a cocktail of TFA/Thioanisole/EDT/Anisole (90:5:3:2) .

-

Self-Validating Checkpoint: Analyze the crude peptide via LC-MS. If you see peaks corresponding to M + 90 Da (Benzyl adduct), your scavenger load was insufficient.

References

-

Bergmann, M., & Zervas, L. (1932).[5][6][7] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

-

Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4][6][10][11][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. nbinno.com [nbinno.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Solubility and Stability of Z-Gly-Gly-His-OH for Researchers and Drug Development Professionals

Introduction: The Significance of Z-Gly-Gly-His-OH in Peptide Research

Z-Gly-Gly-His-OH, or N-α-benzyloxycarbonyl-glycyl-glycyl-L-histidine, is a protected tripeptide of significant interest in the fields of biochemistry and pharmaceutical development. Its structure, combining the simplicity of glycine with the functional importance of histidine, makes it a valuable building block in the synthesis of more complex peptides and a useful tool in studying enzymatic processes.[1] The N-terminal benzyloxycarbonyl (Z) group provides crucial protection during synthetic steps and influences the molecule's overall physicochemical properties, including its solubility and stability.[2] A thorough understanding of these characteristics is paramount for its effective use in drug formulation, delivery systems, and various biochemical assays. This guide provides an in-depth analysis of the solubility and stability of Z-Gly-Gly-His-OH, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties: A Foundation for Understanding Behavior

The solubility and stability of Z-Gly-Gly-His-OH are intrinsically linked to its molecular structure. Key components influencing these properties include:

-

Glycine Residues: These small, nonpolar amino acids contribute to the peptide backbone's flexibility. While glycine itself has moderate aqueous solubility, its primary influence in this tripeptide is on the overall size and conformation.[3]

-

Histidine Residue: The imidazole side chain of histidine is a critical determinant of the peptide's behavior. With a pKa of approximately 6.0, the imidazole group can be protonated or deprotonated within a physiologically relevant pH range.[4] This makes the peptide's charge and, consequently, its solubility and interactions, highly pH-dependent. At pH below 6, the imidazole ring is predominantly protonated, carrying a positive charge, which can enhance aqueous solubility.[4]

-

Benzyloxycarbonyl (Z) Protecting Group: This bulky, aromatic group is hydrophobic and significantly impacts the peptide's solubility. Its presence generally decreases aqueous solubility while potentially increasing solubility in organic solvents.

-

Peptide Bonds: The amide linkages are susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.

-

Termini: The free carboxylic acid at the C-terminus and the protected amine at the N-terminus contribute to the molecule's overall polarity and potential for hydrogen bonding.

Solubility Profile of Z-Gly-Gly-His-OH

Predicting the solubility of a peptide can be challenging due to the interplay of various factors. However, based on the constituent amino acids and the hydrophobic Z-group, a general solubility profile can be anticipated. The presence of two glycine residues and a histidine, which can be charged, suggests some degree of aqueous solubility, while the benzyloxycarbonyl group will favor solubility in organic solvents.

Predicted Solubility Data

The following table provides estimated solubility data for Z-Gly-Gly-His-OH in common laboratory solvents. These values should be considered as starting points for experimental determination.

| Solvent | Predicted Solubility | Rationale & Practical Notes |

| Water | Sparingly soluble to soluble | Solubility is expected to be pH-dependent. At acidic pH (<6), protonation of the histidine imidazole ring should increase solubility. Sonication and gentle warming may be required.[5] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly soluble | At physiological pH, a significant portion of the histidine imidazole groups will be neutral, potentially reducing aqueous solubility compared to acidic conditions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | The polar aprotic nature of DMSO is well-suited for dissolving peptides with both polar and nonpolar regions.[5] This is often the solvent of choice for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a good solvent for protected peptides. |

| Methanol | Sparingly soluble to soluble | The polarity of methanol allows for some dissolution, but it may not be as effective as DMSO or DMF for higher concentrations. |

| Ethanol | Sparingly soluble | Ethanol is generally less effective than methanol for dissolving peptides.[6] |

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to experimentally determine the solubility of Z-Gly-Gly-His-OH.

Materials:

-

Z-Gly-Gly-His-OH powder

-

Selection of solvents (e.g., water, PBS pH 7.4, DMSO, DMF, Methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

-

Thermomixer or water bath

-

Analytical balance

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of Z-Gly-Gly-His-OH (e.g., 2-5 mg) into several microcentrifuge tubes.

-

Add a precise volume of the chosen solvent (e.g., 100 µL) to each tube.

-

Vortex the tubes vigorously for 1-2 minutes.

-

Sonicate the tubes for 10-15 minutes to aid dissolution.

-

Place the tubes in a thermomixer or rotating incubator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved peptide.

-

-

Quantification of Solubilized Peptide:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

-

Analyze the diluted supernatant by a validated HPLC-UV method to determine the concentration of the dissolved peptide.

-

The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or mM).

-

Caption: Workflow for experimental solubility determination of Z-Gly-Gly-His-OH.

Stability Profile of Z-Gly-Gly-His-OH

The stability of Z-Gly-Gly-His-OH is a critical parameter for its storage, handling, and application. Degradation can occur through several pathways, primarily hydrolysis and oxidation.

Potential Degradation Pathways

-

Hydrolysis: The peptide bonds are susceptible to cleavage under strongly acidic or basic conditions, leading to the formation of smaller peptides and constituent amino acids. The C-terminal histidine may also be cleaved.

-

Oxidation: The imidazole ring of histidine can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.[7]

-

Aspartimide Formation (if Asp or Asn were present): While not applicable to Z-Gly-Gly-His-OH, it is a common degradation pathway in other peptides.

-

Racemization: Extreme pH and temperature can lead to the racemization of the chiral amino acid (histidine).

Predicted Stability Data

The following table summarizes the expected stability of Z-Gly-Gly-His-OH under various stress conditions.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis of peptide bonds leading to Z-Gly-Gly, Gly-His, Gly, His. |

| Neutral (e.g., pH 7.4) | High | Minimal degradation under standard conditions. |

| Basic (e.g., 0.1 M NaOH) | Low | Rapid hydrolysis of peptide bonds. Potential for racemization. |

| Oxidative (e.g., 3% H₂O₂) | Moderate | Oxidation of the histidine imidazole ring. |

| Thermal (e.g., 60 °C) | Moderate | Increased rate of hydrolysis across all pH values. |

| Photolytic (e.g., UV light) | Moderate | Potential for degradation of the Z-group and histidine ring. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8]

Materials:

-

Z-Gly-Gly-His-OH

-

Stock solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂

-

Water bath or incubator

-

Photostability chamber

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Z-Gly-Gly-His-OH in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Aliquot the stock solution into separate vials for each stress condition.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for shorter time points due to faster degradation.

-

Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 60 °C or 80 °C).

-

Photodegradation: Expose a sample to UV light in a photostability chamber.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent peptide from any degradation products.

-

Use a mass spectrometer detector to identify the mass of the degradation products, which aids in elucidating the degradation pathways.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Histidine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

The Gly-Gly-His (GGH) Tripeptide: A Paradigm of Metallopeptide Catalysis and Molecular Recognition

Executive Summary

The Gly-Gly-His (GGH) tripeptide represents a canonical model of the ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif. Unlike its cosmetic counterpart GHK-Cu (Gly-His-Lys), GGH is primarily defined by its potent coordination chemistry and catalytic oxidative potential.[] Its biological significance lies in its ability to mimic the N-terminal metal-binding sites of proteins like histatins and serum albumin, serving as a minimal scaffold for studying metalloprotein redox chemistry.[] This guide details the structural mechanics, oxidative pathways, and experimental utility of GGH in drug development and molecular biology.[]

Part 1: Structural Biochemistry & The ATCUN Motif

The biological utility of GGH is derived entirely from its coordination geometry. It does not function as a receptor ligand in the traditional sense but as a chelating scaffold that activates transition metals.[]

Coordination Chemistry (The 4N Donor System)

The GGH sequence provides a specific square-planar coordination environment for Cu(II) and Ni(II) ions. This interaction is thermodynamically favored (

The coordination sphere involves four nitrogen donors (4N):

-

Terminal Amine: The free

of the N-terminal Glycine. -

Amide Nitrogen 1: Deprotonated backbone nitrogen between Gly1 and Gly2.[]

-

Amide Nitrogen 2: Deprotonated backbone nitrogen between Gly2 and His3.[]

-

Imidazole Nitrogen: The

or

This geometry stabilizes the metal ion, particularly Cu(II), lowering its reduction potential to a range accessible by cellular reductants (e.g., ascorbate), thereby facilitating redox cycling.[]

Visualization of the Cu(II)-GGH Complex

The following diagram illustrates the cooperative binding mechanism that defines the ATCUN motif.

Figure 1: The 4N coordination geometry of the Cu(II)-GGH complex. The cooperative binding of backbone amides and the histidine imidazole creates a rigid, redox-active center.

Part 2: Biological Mechanisms & Physiological Roles[1][2]

Oxidative Catalysis and ROS Generation

The most critical biological function of the Cu-GGH complex is its ability to act as a pseudo-enzyme for the generation of Reactive Oxygen Species (ROS). Unlike free copper, which is toxic and uncontrolled, Cu-GGH cycles between Cu(II) and Cu(I) in a regulated manner.[]

-

Mechanism: In the presence of a reductant (e.g., Ascorbate) and molecular oxygen, Cu(II)-GGH is reduced to Cu(I)-GGH.[] The Cu(I) species reacts with

to generate superoxide ( -

Significance: This mechanism is exploited in targeted tumor therapy .[] By conjugating GGH to tumor-targeting domains, researchers can generate lethal ROS specifically within the tumor microenvironment.[]

DNA Cleavage Activity

Cu-GGH functions as a "chemical nuclease."[][2] The hydroxyl radicals generated by the complex are diffusible but short-lived, causing oxidative damage to the deoxyribose backbone of DNA in close proximity.

-

Specificity: While GGH itself has no DNA sequence specificity, it can be fused to DNA-binding domains (e.g., zinc fingers, intercalators) to create sequence-specific artificial nucleases.[]

-

Pathway: The cleavage is oxidative, resulting in single-strand breaks (nicks) or double-strand breaks depending on local concentration and reaction time.[]

GGH vs. GHK: A Critical Distinction

It is imperative for researchers to distinguish GGH from GHK (Gly-His-Lys).[]

| Feature | GGH (Gly-Gly-His) | GHK (Gly-His-Lys) |

| Primary Role | Metal Catalyst / ATCUN Model | Extracellular Matrix Modulator |

| Metal Binding | 4N (Square Planar) | Complex / Variable |

| Mechanism | Oxidative DNA Cleavage / ROS | Collagen Synthesis / Wound Healing |

| Key Application | Antitumor agents, Biosensors | Cosmetics, Skin Regeneration |

Part 3: Experimental Protocols

Synthesis of GGH Tripeptide

Standard Operating Procedure for Solid-Phase Peptide Synthesis (SPPS)

Rationale: Fmoc chemistry is preferred for its mild deprotection conditions, preserving the integrity of the histidine imidazole ring.

-

Resin Loading: Use Wang resin pre-loaded with Fmoc-His(Trt)-OH.[]

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group.[]

-

Coupling:

-

Activate Fmoc-Gly-OH (3 eq) using HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF.[]

-

Couple for 45-60 minutes.

-

Repeat for the second Glycine residue.

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[]5) for 2 hours. This removes the peptide from the resin and the Trityl (Trt) protecting group from Histidine.

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Confirm mass via ESI-MS (

Da).

Cu(II) Binding Affinity Assay

Self-Validating Protocol using UV-Vis Spectroscopy

Rationale: The formation of the Cu(II)-GGH complex results in a distinct d-d transition band at ~525 nm (pink/red color), which is characteristic of the ATCUN square-planar geometry.

-

Preparation: Prepare a 1 mM stock of GGH in 50 mM HEPES buffer (pH 7.4).

-

Titration: Add aliquots of

(0.1 eq increments) to the peptide solution. -

Measurement: Record UV-Vis spectra (400–800 nm) after each addition.

-

Analysis: Plot absorbance at 525 nm vs. [Cu]/[Peptide] ratio.

-

Validation Endpoint: The signal should plateau exactly at a 1:1 stoichiometric ratio. A shift in

indicates improper pH or incomplete coordination.[]

ROS-Mediated DNA Cleavage Assay

Workflow for assessing biological activity[]

Figure 2: Experimental workflow for validating the nuclease activity of Cu-GGH. Conversion of supercoiled DNA (Form I) to nicked (Form II) or linear (Form III) confirms oxidative damage.[]

Part 4: Therapeutic & Biotechnological Applications[1][4]

Targeted Antitumor Agents

GGH is used as the "warhead" in peptide-drug conjugates.[] By fusing GGH to a tumor-homing peptide (e.g., RGD for integrin targeting), the Cu-GGH moiety is delivered specifically to cancer cells.[] Upon internalization, the intracellular reductants activate the complex, generating a burst of ROS that induces apoptosis.[]

Electrochemical Biosensors

The high specificity of GGH for Cu(II) makes it an ideal recognition element for biosensors.

-

Mechanism: GGH is immobilized on a gold electrode via a C-terminal Cysteine linker.[]

-

Detection: Binding of Cu(II) alters the redox current (measured via Square Wave Voltammetry), providing a limit of detection in the picomolar range.

References

-

ATCUN Motif Characterization: Harford, C., & Sarkar, B. (1997).[] Amino terminal Cu(II)- and Ni(II)-binding (ATCUN) motif of proteins and peptides: Metal binding, DNA cleavage, and other properties.[][2] Accounts of Chemical Research. Link[]

-

DNA Cleavage Mechanism: Joyner, J. C., et al. (2013).[] Antimicrobial metallopeptides with broad nuclease and ribonuclease activity.[] Chemical Communications.[] Link

-

Biosensor Applications: Gattás-Asfura, K. M., et al. (2014).[] Peptides as recognition elements for the detection of copper(II) ions. Chemical Communications.[] Link

-

GGH vs GHK Distinction: Pickart, L., & Margolina, A. (2018).[] Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences. Link[]

-

Therapeutic Conjugates: Hureau, C., et al. (2006).[] Cu(II)-binding properties of the N-terminus of the human albumin: Relevance to the therapeutic approach of Alzheimer's disease. Inorganic Chemistry. Link[]

Sources

A Technical Guide to the Application of Z-Protected Tripeptides in Biochemical Research

Abstract: The strategic use of protecting groups is fundamental to modern peptide chemistry. Among these, the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, represented a revolutionary step, enabling controlled, stepwise peptide synthesis for the first time.[1][2] This guide provides an in-depth technical overview of Z-protected tripeptides for researchers, scientists, and drug development professionals. We will explore the core chemistry of the Z-group, detail robust methodologies for solution-phase synthesis and purification, and illuminate the diverse applications of these molecules in biochemical research, from dissecting enzyme mechanisms to discovering novel therapeutic leads. This document is structured to provide not only procedural steps but also the causal logic behind experimental choices, ensuring a thorough and practical understanding of the subject.

Part 1: The Chemistry of the Benzyloxycarbonyl (Z) Protecting Group

The Imperative of N-Terminal Protection

In peptide synthesis, the bifunctional nature of amino acids—possessing both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH)—presents a significant challenge.[2] Without intervention, attempts to form a peptide bond between two amino acids would result in uncontrolled polymerization.[2] The core principle of controlled synthesis, therefore, relies on temporarily "masking" the reactivity of the N-terminal amine of one amino acid, allowing its carboxylic acid to be selectively activated and coupled with the free amine of another. The benzyloxycarbonyl (Z) group was the first reagent to achieve this with high efficiency and reliability.[1][2]

The Z-Group: Structure and Foundational Principles

The Z-group is a carbamate formed by the reaction of an amine with benzyl chloroformate.[3] Its key advantages, which cemented its role in peptide chemistry, include the stability of the resulting Z-protected amino acids (which are often crystalline), their resistance to racemization during the coupling step, and the unique methods available for its removal.[4] This stability under a range of conditions allows for selective manipulation of other functional groups in the peptide chain.

Mechanism of Z-Group Installation (Protection)

The installation of the Z-group is a straightforward nucleophilic acyl substitution. The process is typically performed under Schotten-Baumann conditions.[3]

Mechanism: The nucleophilic nitrogen of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A mild base, such as sodium carbonate or sodium bicarbonate, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[3][5]

Caption: Mechanism of Z-group protection of a primary amine.

Methods of Z-Group Removal (Deprotection)

A primary advantage of the Z-group is its orthogonality to many other protecting groups; it is stable to moderately acidic and basic conditions that would cleave groups like Boc or Fmoc, respectively.[3][4] Its removal is typically achieved under specific reductive or strongly acidic conditions.

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group deprotection.[5] The reaction involves hydrogen gas (H₂) and a palladium catalyst, usually on a carbon support (Pd/C).[2] The mechanism proceeds by cleaving the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[5]

-

Expert Insight: Hydrogenolysis is the method of choice when the peptide sequence does not contain sulfur (e.g., Cysteine, Methionine), as sulfur can poison the palladium catalyst. It is also preferred when other acid-labile groups (like t-butyl esters) must be preserved.

-

-

Harsh Acidic Conditions: The Z-group can also be cleaved using strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH).[4][5] This method is less common due to its harshness but is valuable when catalytic hydrogenolysis is not feasible (e.g., in the presence of sulfur-containing residues or other reducible groups).[5]

Caption: Comparison of Z-group deprotection pathways.

Part 2: Synthesis and Purification of Z-Protected Tripeptides

Strategic Consideration: Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) is dominant for longer peptides, solution-phase peptide synthesis (SolPS) remains highly relevant, particularly for the production of shorter peptides, peptide fragments, and large-scale manufacturing where cost and scalability are critical.[6][7][8] The Z-group is historically well-suited for SolPS.[7] The key advantage of SolPS is that intermediates can be purified and fully characterized at each step, ensuring the final product's integrity.

Experimental Protocol: Solution-Phase Synthesis of Z-Gly-Phe-Leu-OH

This protocol outlines a convergent, stepwise synthesis from the C-terminus to the N-terminus.

Workflow Overview:

-

Step A: Couple Z-protected Phenylalanine (Z-Phe-OH) with Leucine methyl ester (H-Leu-OMe).

-

Step B: Purify the resulting dipeptide, Z-Phe-Leu-OMe.

-

Step C: Deprotect the N-terminus via hydrogenolysis to yield H-Phe-Leu-OMe.

-

Step D: Couple Z-protected Glycine (Z-Gly-OH) with the dipeptide ester (H-Phe-Leu-OMe).

-

Step E: Purify the target tripeptide, Z-Gly-Phe-Leu-OMe.

-

Step F: Saponify the C-terminal methyl ester to yield the final product, Z-Gly-Phe-Leu-OH.

Caption: Solution-phase synthesis workflow for Z-Gly-Phe-Leu-OH.

Detailed Methodology (Illustrative Step D):

-

Dissolution: Dissolve H-Phe-Leu-OMe (1.0 eq) and Z-Gly-OH (1.05 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and cool to 0 °C in an ice bath.[9]

-

Causality: HOBt is a crucial additive when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC).[10] It acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an HOBt-active ester. This intermediate is less reactive, significantly suppressing the risk of racemization at the alpha-carbon of the activated amino acid.[9][10]

-

-

Coupling Reagent: Add DCC (1.1 eq), dissolved in a small amount of DCM, dropwise to the cold solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via Thin-Layer Chromatography (TLC).

-

Work-up & Purification:

-

A white precipitate, dicyclohexylurea (DCU), will form.[10] Filter this byproduct.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine, then with saturated sodium bicarbonate solution to remove unreacted Z-Gly-OH and HOBt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by flash chromatography or recrystallization.

-

Purification via Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for the final purification of synthetic peptides.[11][12] The technique separates molecules based on their hydrophobicity.[11] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[11]

Data Presentation: Typical RP-HPLC Gradient for Tripeptide Purification

| Time (min) | % Solvent A (H₂O, 0.1% TFA) | % Solvent B (Acetonitrile, 0.1% TFA) | Flow Rate (mL/min) |

| 0 | 95 | 5 | 1.0 |

| 5 | 95 | 5 | 1.0 |

| 35 | 35 | 65 | 1.0 |

| 40 | 5 | 95 | 1.0 |

| 45 | 5 | 95 | 1.0 |

| 50 | 95 | 5 | 1.0 |

-

Self-Validation: Fractions are collected and analyzed by analytical HPLC to assess purity. Fractions with purity >95% are pooled and lyophilized to yield the final, pure peptide.[11]

Characterization and Quality Control

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the tripeptide and verify the presence of the Z-protecting group, which has characteristic aromatic proton signals.

Part 3: Applications in Modern Biochemical Research

Z-protected tripeptides are not merely synthetic intermediates; they are powerful tools for probing biological systems. The Z-group itself, being a bulky, hydrophobic moiety, can significantly influence biological activity.

Probing Enzyme-Substrate Interactions

Enzymes function by binding substrates in a highly specific three-dimensional pocket called the active site.[13] Z-protected tripeptides can be designed as substrate mimics or inhibitors to study these interactions.[14]

-

Case Study: Z-VAD-FMK, a Pan-Caspase Inhibitor:

-

Background: Caspases are a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[15]

-

The Tool: Z-VAD-FMK is a cell-permeable, irreversible tripeptide inhibitor.[15][16] The peptide sequence Val-Ala-Asp mimics a caspase cleavage site, providing specificity. The Z-group enhances cell permeability and may contribute to hydrophobic interactions within the enzyme's active site. The fluoromethylketone (FMK) group is a reactive "warhead" that covalently binds to the catalytic cysteine residue in the caspase active site, permanently inactivating the enzyme.[16]

-

Application: Researchers use Z-VAD-FMK to determine if a specific cellular death pathway is caspase-dependent. If treatment with Z-VAD-FMK prevents cell death, it provides strong evidence for the involvement of caspases.[15][17] However, it's crucial to note that Z-VAD-FMK can have off-target effects, including inducing necroptosis or autophagy in some cell types, which must be considered when interpreting results.[18][19]

-

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. bachem.com [bachem.com]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Peptide-based protease inhibitors from plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Z-VAD-FMK [alab.com.pl]

- 16. benchchem.com [benchchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 19. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Catalytic Versatility of Z-Gly-Gly-His-OH: A Technical Guide

Abstract

Z-Gly-Gly-His-OH (N-benzyloxycarbonyl-glycyl-glycyl-L-histidine) represents a critical structural probe in bioinorganic chemistry and supramolecular assembly. Unlike its parent peptide (H-Gly-Gly-His-OH), which is the canonical model for the ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif, the Z-protected variant lacks a free N-terminal amine. This structural modification silences the primary metal-anchoring site, making Z-Gly-Gly-His-OH an essential negative control for metalloprotein studies and a distinct catalyst for hydrophobic ester hydrolysis. This guide outlines the synthesis, metallo-characterization, and catalytic utility of this molecule.

Molecular Architecture & Physicochemical Profile

The introduction of the Benzyloxycarbonyl (Z) group fundamentally alters the peptide’s solubility and coordination geometry.

| Feature | H-Gly-Gly-His-OH (Native) | Z-Gly-Gly-His-OH (Modified) |

| N-Terminus | Free Amine ( | Carbamate (Blocked, Hydrophobic) |

| Solubility | Highly Water Soluble (Zwitterionic) | Amphiphilic (Soluble in MeOH/Water mixtures) |

| Metal Binding | 4N Planar (ATCUN motif) | Defective Coordination (No N-term anchor) |

| Primary Utility | DNA Cleavage, Metal Transport | Hydrophobic Catalysis, Self-Assembly |

Mechanistic Implication

In the native GGH peptide, the terminal amine acts as the "anchor" for Cu(II) binding, followed by sequential deprotonation of the two amide nitrogens and the histidine imidazole. By blocking this anchor with the Z-group, researchers can isolate the specific contribution of the imidazole side chain to metal binding and catalysis without the dominance of the backbone ATCUN motif.

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)[1]

To obtain high-purity Z-Gly-Gly-His-OH, a standard Fmoc-SPPS approach on Wang resin is recommended to ensure a free C-terminal carboxyl group.

Workflow Diagram

Caption: SPPS workflow for Z-Gly-Gly-His-OH. Note the use of Z-Cl in Step 5 instead of a final Fmoc-AA.

Detailed Protocol

-

Resin Selection: Use Fmoc-His(Trt)-Wang Resin (Loading: 0.5–0.7 mmol/g) to avoid racemization during the first coupling.

-

Elongation:

-

Deprotect with 20% Piperidine/DMF (

min). -

Couple Fmoc-Gly-Gly-OH (dipeptide unit) rather than single Gly residues.[1] This reduces the number of steps and improves yield. Use HBTU/HOBt/DIPEA (1:1:1:2 eq) for 45 mins.

-

-

Z-Group Installation:

-

After removing the final Fmoc group, wash resin with DCM (dry).

-

Add Benzyl Chloroformate (Z-Cl) (3 eq) and DIPEA (6 eq) in DCM. React for 1 hour.

-

Note: Z-OSu (N-(Benzyloxfcarbonyloxy)succinimide) is a gentler alternative if Z-Cl is too aggressive.

-

-

Cleavage: Treat resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. The Trt group on Histidine is removed simultaneously.

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Exploratory Study A: Metallopeptide Coordination Logic

This study validates the "Anchor" hypothesis. You will compare the Cu(II) binding of the native peptide against the Z-protected variant.

Experimental Logic[2][3][4][5]

-

Control (H-GGH): At pH 7.4, forms a square-planar complex (Pink/Violet,

nm). Coordination involves the terminal amine, two amide nitrogens, and the imidazole nitrogen. -

Variable (Z-GGH): The terminal amine is blocked. The peptide must coordinate via the imidazole and potentially amide oxygens or nitrogens, but without the chelate effect of the N-terminus.

Comparative Pathway Diagram

Caption: Divergent coordination pathways. Z-GGH fails to form the tight ATCUN complex due to N-term blocking.

Protocol: UV-Vis Titration

-

Prepare 1 mM solutions of H-GGH and Z-GGH in 20 mM HEPES buffer (pH 7.4).

-

Titrate CuCl

(0.1 to 1.5 equivalents). -

Observation:

-

H-GGH: Rapid shift to

nm (ATCUN formation). -

Z-GGH: Broad absorption

nm (indicating weaker coordination, likely imidazole-Cu-water).

-

Exploratory Study B: Biomimetic Esterase Activity

Z-Gly-Gly-His-OH acts as a mimic for the active site of serine proteases (like chymotrypsin) or esterases, where the histidine imidazole acts as a general base or nucleophile. The Z-group provides a hydrophobic pocket that attracts non-polar substrates.

Substrate

p-Nitrophenyl Acetate (p-NPA) . Hydrolysis releases p-nitrophenol (yellow,

Kinetic Assay Protocol

-

Preparation:

-

Enzyme Mimic: 0.5 mM Z-Gly-Gly-His-OH in Phosphate Buffer (pH 7.0).

-

Substrate: 10 mM p-NPA in Acetonitrile.

-

-

Reaction:

-

Mix

buffer/peptide + -

Control: Buffer + Substrate (no peptide).

-

-

Measurement: Monitor Absorbance at 400 nm for 10 minutes.

-

Analysis:

-

Calculate pseudo-first-order rate constants (

). -

Compare

of Z-GGH vs. H-GGH. -

Expected Result: Z-GGH often shows higher catalytic efficiency toward hydrophobic esters than H-GGH because the benzyloxycarbonyl group interacts favorably with the phenyl ring of p-NPA (

-

-

References

-

McDonald, M. J., et al. (2014). "Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences." Journal of the American Chemical Society. Retrieved from [Link]

-

Gaggelli, E., et al. (2003). "Cu(II)Gly2HisGly Oxidation by H2O2/Ascorbic Acid to the Cu(III) Complex." Inorganic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocols for the Deprotection of Z-Gly-Gly-His-OH

Abstract & Strategic Analysis

The tripeptide Gly-Gly-His-OH (GGH) is a critical metallopeptide motif (ATCUN) known for its high-affinity copper(II) and nickel(II) binding properties. It is widely utilized in DNA cleavage assays, oxidative stress research, and as a degradation product in pharmaceutical stability studies.

The precursor, Z-Gly-Gly-His-OH , presents a specific synthetic challenge: the Histidine (His) residue.

-

Catalyst Poisoning: The imidazole side chain of Histidine is a potent ligand for Palladium (Pd), often poisoning the catalyst during standard hydrogenolysis and stalling the reaction.

-

Solubility Mismatch: The protected Z-peptide is hydrophobic, while the deprotected GGH zwitterion is highly hydrophilic, necessitating a solvent system that accommodates both species to ensure complete conversion.

-

Side Reactions: Strong acidolysis (e.g., HBr/AcOH) is discouraged due to the risk of benzyl cation alkylation on the imidazole ring.

This guide presents two optimized protocols: Standard Catalytic Hydrogenation (Method A) with imidazole-protonation modifications, and Catalytic Transfer Hydrogenation (Method B) , which is often superior for His-containing peptides.

Chemical Pathway & Mechanism[1][2]

The removal of the Carbobenzoxy (Z) group is driven by the cleavage of the benzyl-oxygen bond, followed by the spontaneous decarboxylation of the resulting carbamic acid.

Figure 1: Reaction Workflow (DOT Diagram)

Caption: Logical workflow for Z-group removal. Note the critical solvent selection step to maintain solubility of both starting material and product.

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | Z-Gly-Gly-His-OH | Starting Material. |

| Catalyst | 10% Pd/C (Degussa type) | High surface area catalyst. Caution: Pyrophoric. |

| Solvent A | Methanol (HPLC Grade) | Primary solvent for Z-peptide. |

| Solvent B | Glacial Acetic Acid (AcOH) | Critical: Protonates His-imidazole to prevent catalyst poisoning. |

| H-Source (Method A) | Hydrogen Gas (H₂) | Balloon or lecture bottle (1 atm). |

| H-Source (Method B) | Ammonium Formate | Solid hydrogen donor for transfer hydrogenation. |

| Filtration | Celite® 545 | To remove fine Pd/C particles. |

Experimental Protocols

Method A: Standard Hydrogenolysis (H₂ Balloon)

Best for: High-purity requirements where salt byproducts (from formate) are undesirable.

-

Preparation: In a round-bottom flask, dissolve 1.0 mmol of Z-Gly-Gly-His-OH in 15 mL of Methanol .

-

Acidification: Add 1.5 mL of Glacial Acetic Acid (10% v/v).

-

Why? This ensures the Histidine imidazole is protonated (

). Neutral imidazole binds Pd; protonated imidazolium does not.

-

-

Inerting: Carefully add 100 mg of 10% Pd/C (10 wt% loading relative to peptide).

-

Safety: Add catalyst under a gentle stream of Nitrogen to prevent ignition of methanol vapors.

-

-

Reaction: Purge the flask with H₂ gas (balloon). Stir vigorously at Room Temperature (RT) for 4–6 hours .

-

Monitoring: Check by TLC (System: n-Butanol/AcOH/Water 4:1:1). Z-group UV absorbance will disappear; ninhydrin stain will become intense purple (free amine).

-

-

Workup:

-